3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Description
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS: 6131-05-1) is a benzaldehyde derivative with a methoxy group at the 3-position and a 2-morpholinoethoxy substituent at the 4-position. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol . The morpholine ring contributes to its electron-donating properties and solubility, making it valuable in polymer chemistry. For instance, it is used as a precursor in epoxy resins for carbon fiber-reinforced composites, demonstrating tensile strength (81 MPa) and glass transition temperature (Tg: 172°C) comparable to commercial resins like CF/DER331-PACM . Safety data indicate it is a colorless liquid with a density of 1.152 g/cm³ and a high boiling point (424.5°C), requiring careful handling in industrial settings .
Properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXHPYSLLHSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358001 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-05-1 | |
| Record name | 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring can enhance its binding affinity to certain biological targets, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Substituent Groups and Structural Variations
The following table summarizes key benzaldehyde derivatives with substitutions at the 3- and 4-positions:
Physicochemical Properties
Research Findings and Trends
- Thermal Stability: The morpholinoethoxy group in the target compound enhances thermal resistance compared to aliphatic alkoxy substituents (e.g., methoxypropoxy) .
- Biological Activity : Imidazole and propargyloxy derivatives exhibit higher bioactivity, making them suitable for drug development, whereas nitrobenzyloxy derivatives are niche in materials science .
- Market Demand : The methoxypropoxy variant dominates flavoring applications, with a global market demand reflecting its versatility .
Biological Activity
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound's structure features a methoxy group, a morpholine ring, and an aldehyde functional group, which contribute to its unique reactivity and biological interactions. Its molecular formula is with a molecular weight of 265.3 g/mol. The presence of the morpholine moiety enhances its binding affinity to various biological targets, while the aldehyde group can engage in covalent bonding with nucleophilic sites on proteins.
The mechanism of action of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde primarily involves:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity. This interaction is facilitated by the morpholine ring, which enhances binding to target proteins .
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that may affect enzyme function and signaling pathways.
Anticancer Properties
Research indicates that 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde exhibits significant anticancer activity. It has been investigated for its effects on various cancer cell lines, demonstrating the following:
- Inhibition of Proliferation : The compound has shown the ability to inhibit cell proliferation in colorectal cancer models, with studies indicating IC50 values in the micromolar range .
- Mechanistic Insights : Its anticancer effects are believed to stem from the modulation of key signaling pathways involved in cell growth and apoptosis. The compound's ability to bind covalently to target proteins may lead to the disruption of cancer cell survival mechanisms.
Antimicrobial Activity
In addition to its anticancer properties, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has been explored for its antimicrobial effects:
- Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Research Findings and Case Studies
A summary of notable research findings related to the biological activity of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell growth in HCT116 colon cancer cells (IC50 ~ 1.5 µM) |
| Study 2 | Enzyme Interaction | Identified as a modulator of specific kinases involved in cancer progression |
| Study 3 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL |
Applications in Drug Development
Given its promising biological activities, 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is being considered for several applications:
- Drug Discovery : As a lead compound for developing new anticancer and antimicrobial agents.
- Pharmacological Research : Investigated for its potential role in modulating enzyme activities relevant to disease processes.
- Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules with therapeutic potential .
Q & A
Q. What are the established synthetic routes for 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde?
The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example:
- Etherification : Reacting 4-fluorobenzaldehyde with a morpholino-ethoxy precursor under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
- Condensation : Substituted benzaldehydes can undergo reflux with morpholine derivatives in ethanol or THF, catalyzed by glacial acetic acid, followed by solvent evaporation and purification via column chromatography (ethyl acetate/hexane gradients) . Key considerations : Monitor reaction progress via TLC and confirm product purity using melting point analysis and HPLC (>95% purity recommended for downstream applications).
Q. How is the structure of this compound confirmed experimentally?
- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) should show characteristic peaks: aldehyde proton (~9.8–10.0 ppm), methoxy singlet (~3.8 ppm), and morpholine protons (δ 2.4–3.7 ppm). C NMR confirms the aldehyde carbon (~190 ppm) and ether/morpholine carbons .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, particularly useful for verifying stereochemistry and substituent orientation (e.g., morpholine-ethoxy linkage) .
Q. What purification methods are effective for isolating this benzaldehyde derivative?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (30:70 to 50:50 gradient) for optimal separation of byproducts (e.g., unreacted aldehydes) .
- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) yields high-purity crystals .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Optimized Catalysis : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance reaction rates and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30–60 minutes while maintaining >85% yield .
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of morpholine intermediates compared to ethanol .
Q. How do structural modifications influence biological activity?
- Structure-Activity Relationship (SAR) Design :
| Modification | Impact | Reference |
|---|---|---|
| Methoxy → Ethoxy | Increased lipophilicity; alters membrane permeability | |
| Morpholine → Piperidine | Changes hydrogen-bonding capacity; affects target binding |
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets .
Q. How to resolve discrepancies in spectral data during characterization?
- Impurity Identification : Combine HPLC-MS with H-C HSQC NMR to detect trace byproducts (e.g., dimerized aldehydes) .
- Dynamic NMR : Analyze temperature-dependent spectra to distinguish conformational isomers in morpholine-ethoxy groups .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate results?
- Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli to ensure reproducibility .
- Control Experiments : Compare activity against structurally similar compounds (e.g., 3-ethoxy-4-methoxybenzaldehyde) to isolate the morpholine group’s contribution .
Q. Why do different synthesis routes report varying yields?
- Byproduct Formation : Etherification routes may produce hydrolyzed intermediates (e.g., 4-hydroxybenzaldehyde) if moisture is present .
- Catalyst Efficiency : Screen transition-metal catalysts (e.g., CuI) for Ullmann-type coupling to minimize side reactions .
Methodological Recommendations
- Experimental Design : Include triplicate replicates for biological assays and use ANOVA for statistical validation.
- Safety Protocols : Handle aldehydes in fume hoods due to volatility and potential respiratory irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
